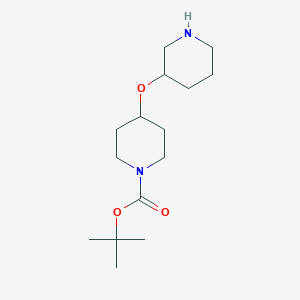
1-(2-Isocyanatoethyl)-3-methylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Isocyanatoethyl)-3-methylbenzene is an organic compound that belongs to the class of isocyanates. It is characterized by the presence of an isocyanate group (-NCO) attached to an ethyl chain, which is further connected to a methyl-substituted benzene ring. This compound is of significant interest in various industrial and scientific applications due to its reactivity and versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Isocyanatoethyl)-3-methylbenzene can be synthesized through several methods. One common approach involves the reaction of 3-methylbenzyl chloride with sodium cyanate, followed by hydrolysis to yield the desired isocyanate compound. Another method includes the reaction of 3-methylbenzyl alcohol with phosgene in the presence of a base, leading to the formation of the isocyanate group.
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of phosgene-free methods due to environmental and safety concerns. One such method includes the reaction of 3-methylbenzylamine with carbon dioxide and a dehydrating agent, which results in the formation of the isocyanate group without the use of phosgene .
Chemical Reactions Analysis
Types of Reactions: 1-(2-Isocyanatoethyl)-3-methylbenzene undergoes various chemical reactions, including:
Addition Reactions: The isocyanate group readily reacts with compounds containing active hydrogen atoms, such as alcohols, amines, and water, to form urethanes, ureas, and carbamic acids, respectively.
Polymerization: The compound can participate in polymerization reactions to form polyurethanes, which are widely used in the production of foams, coatings, and adhesives.
Common Reagents and Conditions:
Alcohols and Amines: These reagents react with the isocyanate group under mild conditions to form urethanes and ureas.
Catalysts: Catalysts such as dibutyltin dilaurate are often used to accelerate the reaction rates.
Major Products Formed:
Urethanes: Formed by the reaction with alcohols.
Ureas: Formed by the reaction with amines.
Polyurethanes: Formed through polymerization reactions.
Scientific Research Applications
1-(2-Isocyanatoethyl)-3-methylbenzene has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(2-Isocyanatoethyl)-3-methylbenzene primarily involves the reactivity of the isocyanate group. This group can form covalent bonds with nucleophiles, such as hydroxyl and amino groups, leading to the formation of urethane and urea linkages. These reactions are fundamental in the formation of polyurethanes and other polymeric materials .
Comparison with Similar Compounds
Isocyanatoethyl Methacrylate: Similar to 1-(2-Isocyanatoethyl)-3-methylbenzene, this compound contains an isocyanate group and is used in the production of polymers and coatings.
Phenyl Isocyanate: Another isocyanate compound used in the synthesis of polyurethanes and other materials.
Uniqueness: this compound is unique due to its specific structure, which combines the reactivity of the isocyanate group with the stability and properties of the methyl-substituted benzene ring. This combination allows for the formation of specialized polymers and materials with tailored properties .
Properties
CAS No. |
933674-73-8 |
|---|---|
Molecular Formula |
C10H11NO |
Molecular Weight |
161.20 g/mol |
IUPAC Name |
1-(2-isocyanatoethyl)-3-methylbenzene |
InChI |
InChI=1S/C10H11NO/c1-9-3-2-4-10(7-9)5-6-11-8-12/h2-4,7H,5-6H2,1H3 |
InChI Key |
MLBLGIVXEJZSRQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)CCN=C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(6-Methoxybenzo[d][1,3]dioxol-5-yl)propan-2-one](/img/structure/B13534614.png)

![N-{2-[2-(2-azidoethoxy)ethoxy]ethyl}-4-(methylamino)butanamidehydrochloride](/img/structure/B13534632.png)


![2-[4-Fluoro-2-(2-phenylethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13534647.png)





![2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-methylpropanenitrile](/img/structure/B13534680.png)


